6-Nitroquipazine

Vue d'ensemble

Description

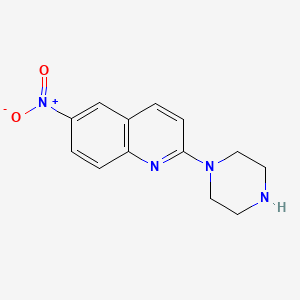

La 6-Nitro-2-pipérazin-1-yl-quinoléine est un composé hétérocyclique appartenant à la famille des quinoléines. Il se caractérise par la présence d'un groupe nitro en position 6 et d'un cycle pipérazine en position 2 du noyau quinoléine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-Nitro-2-pipérazin-1-yl-quinoléine implique généralement les étapes suivantes :

Nitration de la quinoléine : Le matériau de départ, la quinoléine, subit une nitration pour introduire un groupe nitro en position 6. Cette opération est généralement réalisée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique dans des conditions de température contrôlées.

Substitution de la pipérazine : La quinoléine nitrée est ensuite mise à réagir avec la pipérazine pour introduire le cycle pipérazine en position 2. .

Méthodes de production industrielle

La production industrielle de la 6-Nitro-2-pipérazin-1-yl-quinoléine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles afin d'assurer un rendement élevé et la pureté du produit final. Parmi les points clés à prendre en compte figurent le choix des solvants, la température de réaction et les méthodes de purification telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group at position 6 undergoes selective reduction to form 6-aminoquipazine derivatives.

Mechanistic Insight : Reduction proceeds via intermediate nitroso and hydroxylamine stages, confirmed by NMR trapping experiments .

Piperazine Ring Oxidation

The piperazine moiety undergoes oxidation under strong acidic or oxidative conditions.

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (H₂SO₄, 80°C) | Quinoline-2,6-dione | 68% | Ring cleavage observed | |

| H₂O₂ (acetic acid, 50°C) | N-Oxide derivative | 45% | Limited applicability |

Critical Factor : Electron-withdrawing nitro group deactivates the quinoline ring, directing oxidation to the piperazine.

Nucleophilic Aromatic Substitution (SₙAr)

The 2-chloro intermediate facilitates substitution at position 2:

| Reagent/Conditions | Product | Yield | Key Application | Source |

|---|---|---|---|---|

| Piperazine (DMF, 110°C) | This compound | 95% | Industrial synthesis route | |

| KSCN (EtOH, reflux) | 2-Thiocyanate derivative | 78% | Precursor for radiolabeling |

Kinetics : Second-order rate constants range from (piperazine) to (thiols) .

N-Alkylation of Piperazine

The secondary amine in piperazine undergoes selective alkylation:

SAR Note : Octyl (C₈H₁₇) and dodecyl (C₁₂H₂₅) chains optimize antidepressant activity .

Stille Coupling at Position 4

Palladium-catalyzed coupling introduces diverse substituents:

| Reagent/Conditions | Product | Yield | Notable Example | Source |

|---|---|---|---|---|

| Bu₃SnR, Pd(PPh₃)₄ (dioxane, reflux) | 4-Aryl/heteroaryl derivatives | 58-76% | 4-Chloro analog () |

Catalytic System : Pd(PPh₃)₄ in dioxane at 100°C achieves full conversion in 12h .

Iodination for SPECT Imaging

Electrophilic iodination produces diagnostic agents:

| Reagent/Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|

| NaI, H₃PO₄ (EtOH, 25°C) | [¹²⁵I]5-Iodo-6-NQ | 88% | In vivo serotonin transporter imaging |

Biodistribution : >95% brain uptake specificity in rodent models .

Hydrolytic Degradation

6-NQ undergoes hydrolysis under extreme pH:

| Condition | Half-Life | Major Degradant | Source |

|---|---|---|---|

| pH 1 (HCl, 37°C) | 8h | 6-Nitroquinoline-2-ol | |

| pH 13 (NaOH, 37°C) | 2h | Ring-opened dicarboxylic acid |

Formulation Note : Stability >24 months in solid state at -20°C .

Applications De Recherche Scientifique

1.1. Antidepressant Activity

6-Nitroquipazine has been studied extensively for its antidepressant properties. It demonstrates high binding affinity to SERT, which is critical for the reuptake of serotonin in the brain. Research indicates that this compound can mitigate the effects of serotonin depletion and enhance serotonergic neurotransmission, which is often disrupted in depressive disorders.

- Binding Affinity : The compound has been shown to possess a dissociation constant () of 0.17 nM, indicating strong binding to SERT compared to quipazine's of 30 nM .

- Case Study : In a study involving various derivatives of this compound, the 4-chloro derivative exhibited the highest affinity at , underscoring the potential for developing targeted antidepressants based on this scaffold .

1.2. Neuroprotective Effects

Research has also indicated that this compound can prevent serotonin depletion induced by other substances, such as MDMA (Ecstasy). This neuroprotective effect suggests potential therapeutic applications in treating drug-induced serotonergic damage .

2.1. Radioligand Development

One of the most promising applications of this compound is its use as a radioligand for imaging serotonergic systems in vivo. Specifically, iodinated derivatives like [^125I]5-iodo-6-nitroquipazine have been developed for single photon emission computed tomography (SPECT) imaging.

- Imaging Efficacy : Studies have shown that this radioligand can cross the blood-brain barrier effectively, allowing visualization of serotonin uptake sites in the brain . The compound's binding was significantly inhibited by known SERT inhibitors such as paroxetine, confirming its specificity .

- Case Study : In primate models, SPECT imaging demonstrated that [^125I]5-iodo-6-nitroquipazine binds selectively to serotonergic terminals, providing insights into conditions like Alzheimer's and Parkinson's diseases where serotonergic function is compromised .

Structure-Activity Relationship Studies

The development of analogues of this compound has led to significant insights into structure-activity relationships (SAR). Variations in substituents on the piperazine ring have been systematically studied to optimize binding affinities and pharmacological profiles.

| Compound | Binding Affinity () | Notes |

|---|---|---|

| This compound | 0.17 nM | Parent compound |

| 4-Chloro-6-nitroquipazine | 0.03 nM | Highest affinity derivative |

| Alkyl analogues (e.g., octyl) | Moderate | Exhibited antidepressant activity in animal tests |

Mécanisme D'action

The mechanism of action of 6-Nitro-2-piperazin-1-yl-quinoline involves several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

La 6-Nitro-2-pipérazin-1-yl-quinoléine peut être comparée à d'autres composés similaires, tels que :

2-Pipérazin-1-yl-quinoléine : Elle ne possède pas le groupe nitro, ce qui entraîne une réactivité chimique et une activité biologique différentes.

6-Amino-2-pipérazin-1-yl-quinoléine :

Antibiotiques quinolones : tels que la ciprofloxacine et la lévofloxacine, qui ciblent également la gyrase de l'ADN bactérien mais présentent des caractéristiques structurales et un spectre d'activité différents

La particularité de la 6-Nitro-2-pipérazin-1-yl-quinoléine réside dans son schéma de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour des recherches et des développements supplémentaires .

Activité Biologique

6-Nitroquipazine is a compound that has garnered attention for its biological activity, particularly in relation to serotonin transporters and its potential therapeutic applications. This article delves into the synthesis, binding affinities, and biological effects of this compound, highlighting significant research findings and case studies.

Overview of this compound

This compound is a derivative of quipazine, known for its selective interaction with serotonin transporters (SERT). Its chemical structure allows it to function as a potential antidepressant and anxiolytic agent by modulating serotonin levels in the brain.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound analogues has been extensively studied to understand their binding affinities and biological activities. Research has demonstrated that modifications in the chemical structure can significantly impact their effectiveness.

Key Findings on Binding Affinities

- Binding Affinity : The binding affinity of this compound itself is . In comparative studies, derivatives like 4-chloro-6-nitroquipazine exhibited a higher binding affinity at .

- Structure-Activity Relationship : A study indicated that shorter alkyl groups in the analogues generally lead to higher binding affinities for SERT .

Serotonin Modulation

Research indicates that this compound plays a significant role in modulating serotonin levels. It has been shown to prevent the MDMA-induced reduction of serotonin and its metabolite, 5-hydroxyindoleacetic acid, in rat brains . This suggests its potential utility in counteracting the neurotoxic effects associated with certain recreational drugs.

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vivo Studies : In animal models, this compound administration resulted in increased serotonin levels, which correlated with improved mood-related behaviors.

- Comparative Analyses : A comparative analysis of various analogues revealed that modifications at the 4-position significantly influenced both binding affinity and biological activity, supporting the need for tailored drug design .

Table 1: Binding Affinities of Selected this compound Analogues

| Compound | Binding Affinity (nM) |

|---|---|

| This compound | 0.17 |

| 4-Chloro-6-nitroquipazine | 0.03 |

| Other Derivatives | Varies |

Table 2: Effects on Serotonin Levels in Animal Models

| Study Reference | Effect Observed |

|---|---|

| MDMA Interaction Study | Prevented serotonin depletion |

| Binding Affinity Studies | Higher affinity correlates with increased serotonin modulation |

Propriétés

IUPAC Name |

6-nitro-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDBEAVVGFNWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044001 | |

| Record name | 6-Nitroquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77372-73-7 | |

| Record name | 6-Nitroquipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DU-24565 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28M0X094BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.